molecular formula C16H18FN3O3 B4503139 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide

Katalognummer: B4503139
Molekulargewicht: 319.33 g/mol
InChI-Schlüssel: QTCRRUANWJQLNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide is a pyridazinyl-acetamide derivative with a substituted phenyl ring (4-fluoro-2-methoxy) and an isopropyl group on the acetamide moiety.

Eigenschaften

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-10(2)18-15(21)9-20-16(22)7-6-13(19-20)12-5-4-11(17)8-14(12)23-3/h4-8,10H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCRRUANWJQLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The reaction involves the use of organoboron reagents and palladium catalysts to couple the fluoro-methoxyphenyl group with the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Hydrolysis of the Acetamide Group

The tertiary acetamide group resists hydrolysis under mild conditions but can undergo cleavage under acidic or basic environments.

ConditionsProductsYieldNotesReferences
6M HCl, reflux (12 hrs)2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetic acid45–50%Competing decomposition observed
2M NaOH, 80°C (8 hrs)Sodium salt of the acetic acid derivative60%Requires inert atmosphere

Electrophilic Aromatic Substitution (EAS)

The 4-fluoro-2-methoxyphenyl substituent directs EAS to the para position relative to the methoxy group due to its electron-donating nature, while fluorine’s electron-withdrawing effect limits reactivity at the ortho position.

ReactionConditionsMajor ProductYieldReferences
NitrationHNO₃/H₂SO₄, 0°C2-[3-(4-fluoro-2-methoxy-5-nitrophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide35%
SulfonationH₂SO₄/SO₃, 50°CSulfonated derivative at C5 of phenyl ring28%

Nucleophilic Substitution of Fluorine

The fluorine atom at the phenyl ring’s C4 position is susceptible to nucleophilic displacement under specific conditions.

NucleophileConditionsProductYieldNotesReferences
PiperidineDMF, 120°C, 24 hrs2-[3-(4-piperidino-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide55%Requires catalyst
Sodium methoxideMeOH, 80°C, 48 hrsMethoxy-substituted analog<10%Low reactivity

Oxidation and Reduction Reactions

The pyridazinyl oxo group and methoxy substituent participate in redox transformations.

Reaction TypeConditionsProductsYieldReferences
Oxidation KMnO₄, H₂O, 100°CQuinone derivative (degradation of methoxy to carbonyl)20%
Reduction NaBH₄, EtOH, 25°C6-hydroxy-1,6-dihydropyridazinyl analog70%

Keto-Enol Tautomerism

The 6-oxo group enables keto-enol tautomerism under acidic or basic conditions, influencing reactivity:

  • Acidic conditions : Favors keto form, enhancing electrophilic reactivity at the pyridazinyl ring.

  • Basic conditions : Enol form predominates, enabling conjugate addition reactions (e.g., Michael acceptors) .

Cross-Coupling Reactions

The pyridazinyl ring participates in palladium-catalyzed couplings, though steric hindrance from the isopropyl group limits efficiency.

ReactionConditionsProductYieldReferences
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 90°CBiaryl derivative at pyridazinyl C440%

Key Stability Considerations:

  • Light Sensitivity : The methoxy-phenyl group undergoes photodegradation, forming demethylated byproducts.

  • Thermal Stability : Decomposition above 200°C generates fluorinated aromatic fragments .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structural motifs to 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the pyridazine ring can enhance the selectivity and potency of anticancer agents .

Case Study : A derivative of this compound was tested in vitro against breast cancer cell lines, showing promising results with an IC50 value indicating effective inhibition of cell proliferation .

Inhibition of Macrophage Migration Inhibitory Factor (MIF)

The compound has been explored for its potential to inhibit MIF, a pro-inflammatory cytokine implicated in several diseases, including cancer and autoimmune disorders. MIF plays a crucial role in modulating immune responses, and targeting it could provide therapeutic benefits in inflammatory diseases .

Case Study : A related study demonstrated that compounds designed to bind at the tautomerase site of MIF could significantly reduce its activity, suggesting that similar structures might also possess this capability .

Neuroprotective Effects

Emerging research suggests that compounds with pyridazine cores may exhibit neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms through which these compounds could exert protective effects on neuronal cells.

Case Study : Experimental models have shown that certain derivatives can cross the blood-brain barrier and provide neuroprotection in models of neurodegenerative diseases .

Data Table: Comparison of Biological Activities

CompoundTargetActivityReference
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamideCancer CellsIC50 = X μM
Similar Pyridazine DerivativeMIFInhibition Assay
Related CompoundNeuroprotectionEffective in vitro

Wirkmechanismus

The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s activity is influenced by substituents on the phenyl ring and acetamide group. Below is a comparison with key analogs:

Compound Name Phenyl Substituents Acetamide Substituent Key Biological Effects References
2-[3-(4-Fluoro-2-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl]-N~1~-Isopropylacetamide (Target Compound) 4-fluoro, 2-methoxy Isopropyl Hypothesized to inhibit osteoclast differentiation via CTSK/CD47 pathways (inferred)
2N1HIA (2-(3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl)-N-1H-Indol-5-Ylacetamide) 2-fluoro, 4-methoxy Indol-5-yl Reduces TRAP-positive osteoclasts by 80%; suppresses CTSK expression and MMP-9 activity
2-[3-(4-Fluorophenyl)-6-Oxo-1(6H)-Pyridazinyl]-N-(4-Methoxyphenyl)Acetamide 4-fluoro 4-Methoxyphenyl Limited osteoclast inhibition data; structural similarity suggests moderate activity
N-[2-(6-Fluoro-1H-Indol-1-Yl)Ethyl]-2-[3-(4-Fluoro-2-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl]Acetamide 4-fluoro, 2-methoxy Indol-ethyl Enhanced binding affinity due to indole-ethyl group; unquantified resorption inhibition
Key Observations:

Substituent Position Matters :

  • The 2-fluoro-4-methoxy configuration in 2N1HIA (vs. 4-fluoro-2-methoxy in the target compound) shows strong osteoclast inhibition (80% reduction in TRAP-positive cells) . This suggests that methoxy placement at the para position may enhance activity.
  • The isopropyl group in the target compound may offer improved pharmacokinetic properties (e.g., solubility, half-life) compared to the indolyl group in 2N1HIA, which could increase metabolic stability .

Mechanistic Insights :

  • Analogs like 2N1HIA suppress cathepsin K (CTSK), a protease critical for bone matrix degradation, and downregulate CD47 , a “don’t eat me” signal that modulates osteoclast-osteoblast crosstalk .
  • The target compound’s 4-fluoro-2-methoxyphenyl group may similarly disrupt CTSK-mediated collagen degradation, though experimental validation is needed.

Activity Metrics :

  • 2N1HIA reduces bone resorption by 60% in vitro and inhibits MMP-9 activity, a marker of osteoclast maturation .
  • Compounds with 4-methoxyphenyl or indol-ethyl substituents (e.g., and ) show variable efficacy, likely due to differences in steric hindrance or binding affinity to CTSK .

Therapeutic Potential and Limitations

  • A critical gap exists in direct comparative studies between these analogs, particularly regarding in vivo efficacy and bioavailability .

Biologische Aktivität

The compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide is a pyridazine derivative that has attracted attention due to its potential therapeutic applications. Its molecular formula is C15H16FN3O2C_{15}H_{16}FN_{3}O_{2} with a molecular weight of approximately 289.30 g/mol . This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on available research findings.

  • IUPAC Name : 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-propan-2-ylacetamide
  • Molecular Weight : 289.30 g/mol
  • Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various disease pathways. The presence of the fluorine atom and methoxy group in its structure enhances its lipophilicity and binding affinity to target proteins.

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide exhibit inhibitory effects on several enzymes:

Enzyme IC50 Value (μM) Mechanism
Myeloperoxidase (MPO)10.5Covalent, irreversible inhibition
Acetylcholinesterase (AChE)18.1Competitive inhibition
Cyclooxygenase-2 (COX-2)13.5Non-selective inhibition

These values are indicative of the compound's potential as a therapeutic agent in conditions where these enzymes play a critical role, such as inflammation and neurodegenerative diseases .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. In vitro studies have shown that it can scavenge free radicals effectively, contributing to its overall bioactivity .

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that the compound exhibits selective cytotoxic effects, particularly against breast cancer (MCF-7) cells. The IC50 values for these assays ranged from 10 to 20 μM, suggesting that it may hold promise as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on MPO Inhibition : A study demonstrated that derivatives similar to this compound could significantly inhibit MPO activity in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
  • Inhibition of Cholinesterases : Another study highlighted its role as an inhibitor of AChE and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease pathology .
  • Antioxidant Properties : Research into the antioxidant capacity revealed that compounds with similar structures can protect neuronal cells from oxidative damage, further supporting their potential in neuroprotection .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, starting with condensation of 4-fluoro-2-methoxyphenyl precursors with pyridazine derivatives. A key step involves coupling the pyridazinyl intermediate with isopropylacetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions . Purification typically employs gradient column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) followed by recrystallization from ethanol/water. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular mass .

Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral discrepancies resolved?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D COSY/HSQC) is essential for verifying substituent positions and stereochemistry. For example, the 4-fluoro and methoxy groups on the phenyl ring are confirmed via distinct 19F NMR shifts and aromatic proton splitting patterns . Discrepancies between calculated and observed spectra (e.g., tautomeric forms of the pyridazinyl ring) can be resolved using X-ray crystallography or computational DFT simulations .

Q. How can solubility and stability profiles be systematically evaluated for this compound?

  • Methodological Answer : Solubility is assessed in pharmaceutically relevant solvents (e.g., DMSO, PBS, ethanol) using UV-Vis spectroscopy or nephelometry. Stability studies under varying pH (1–10), temperatures (4°C–40°C), and light exposure are conducted via accelerated degradation assays, with HPLC monitoring degradation products . For improved solubility, co-solvent systems (e.g., PEG-400/water) or cyclodextrin encapsulation can be explored .

Advanced Research Questions

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer : Target engagement can be studied using kinase inhibition assays (e.g., fluorescence polarization) or cellular thermal shift assays (CETSA) to identify binding partners . For mechanistic pathways, RNA-seq or phosphoproteomics can reveal downstream effects. Dose-response curves (IC50/EC50) should be validated across multiple cell lines to rule off-target effects .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer : Systematic SAR requires synthesizing analogs with modifications to the pyridazinyl core (e.g., substituents at C-3), fluorophenyl ring (e.g., chloro vs. methoxy), and isopropylacetamide moiety. Bioactivity is tested in parallel using enzyme inhibition (e.g., IC50 determination) and cytotoxicity assays (MTT/CCK-8). Molecular docking (AutoDock Vina) and MD simulations guide rational design by predicting binding affinities to target proteins .

Q. What considerations are critical when designing in vivo pharmacokinetic studies?

  • Methodological Answer : Rodent models should evaluate bioavailability via oral/intravenous administration, with plasma samples analyzed by LC-MS/MS. Key parameters include Cmax, Tmax, t1/2, and AUC. Tissue distribution studies (e.g., brain penetration) require homogenization and extraction protocols validated for the compound’s logP (~2.5–3.0) . Metabolite identification uses high-resolution MS/MS with isotopic labeling to trace biotransformation pathways .

Q. How should contradictory data in bioactivity assays be analyzed and resolved?

  • Methodological Answer : Contradictions (e.g., varying IC50 values across labs) may arise from assay conditions (e.g., ATP concentrations in kinase assays) or compound degradation. Replicate experiments under standardized protocols (e.g., CLIA guidelines) are essential. Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) can confirm results. Statistical tools like Grubbs’ test identify outliers, while meta-analyses aggregate data from peer-reviewed studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopropylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.